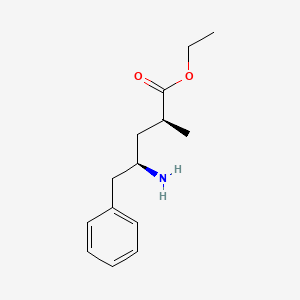
Tubulysin IM-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulysin IM-3 is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound is particularly noted for its ability to bind to tubulin, making it a valuable tool in cancer research and treatment .
準備方法
The synthesis of tubulysins, including Tubulysin IM-3, is complex due to their intricate structure. The total synthesis involves multiple steps, including the incorporation of labile N,O-diacyl N,O-acetal and regioselective hydrolysis of the C-terminal methyl ester in the tripeptide . Industrial production methods often rely on metabolic engineering of producing organisms, such as myxobacteria, to enhance yield .
化学反応の分析
Tubulysin IM-3 undergoes various chemical reactions, including:
Oxidation: Tubulysins can be oxidized under specific conditions, although detailed oxidation pathways for this compound are not extensively documented.
Reduction: Reduction reactions can modify the functional groups within the tubulysin structure.
Substitution: Substitution reactions, particularly involving the tubuvaline residue, are common in the synthesis of tubulysin analogs.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate regioselective reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
科学的研究の応用
Tubulysin IM-3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Biology: Investigated for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
作用機序
Tubulysin IM-3 exerts its effects by binding to tubulin, a cytoskeletal protein, and inhibiting its polymerization. This disruption of tubulin dynamics leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the vinca binding site on tubulin, which is also targeted by other antimitotic agents .
類似化合物との比較
Tubulysin IM-3 is unique among tubulysins due to its specific structure and binding affinity. Similar compounds include:
Tubulysin A, B, D, and E: These compounds share similar antimitotic properties but differ in their specific functional groups and potency.
Maytansinoids and Auristatins: These are other classes of tubulin-binding agents used in ADCs, but tubulysins like this compound retain their potency in multidrug-resistant cell lines.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
ethyl (2S,4R)-4-amino-2-methyl-5-phenylpentanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-17-14(16)11(2)9-13(15)10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,15H2,1-2H3/t11-,13+/m0/s1 |
InChIキー |
MJUNNRXPZIXIBO-WCQYABFASA-N |
異性体SMILES |
CCOC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)N |
正規SMILES |
CCOC(=O)C(C)CC(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















